Odor Detection Threshold: Ethyl 3-Phenylpropionate vs. Ethyl Phenylacetate – Near-2000-Fold Potency Advantage
Ethyl 3-phenylpropionate exhibits an odor detection threshold of 17–40 ppb (0.017–0.040 µg/L) in air . In contrast, the structurally related ethyl phenylacetate (CAS 101-97-3), which shares the phenyl-ethyl ester motif but with one fewer methylene unit in the side chain, has a reported sensory detection threshold of approximately 73 µg/L (73,000 ppb) in a wine matrix [1]. This represents an approximately 1,800- to 4,300-fold lower detection threshold for ethyl 3-phenylpropionate, meaning it can impart significant sensory impact at concentrations orders of magnitude lower than ethyl phenylacetate. This extreme potency difference has direct cost-in-use implications for flavor and fragrance formulators.
| Evidence Dimension | Odor detection threshold (sensory potency) |
|---|---|
| Target Compound Data | 17–40 ppb (0.017–0.040 µg/L, air detection threshold) |
| Comparator Or Baseline | Ethyl phenylacetate: ~73 µg/L (≈73,000 ppb, sensory detection threshold in wine matrix) |
| Quantified Difference | Ethyl 3-phenylpropionate is approximately 1,800× to 4,300× more potent (lower detection threshold) than ethyl phenylacetate |
| Conditions | Target: aroma threshold values (ChemicalBook); Comparator: sensory threshold determined in Aglianico del Vulture wine via GC-O and sensory panel (Scilit / glpbio) |
Why This Matters
For procurement, this threshold difference means that achieving equivalent sensory impact requires roughly 1,800–4,300 times less ethyl 3-phenylpropionate than ethyl phenylacetate, translating directly to lower usage quantities and potentially reduced formulation cost despite any unit price premium.
- [1] Scilit. (2021). Sweet-like Off-flavor in Aglianico del Vulture Wine: Ethyl Phenylacetate as the Mainly Involved Compound – sensory threshold near 73 µg/L. View Source
